Pentan-3-yl 3-bromopropanoate
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Overview
Description
Pentan-3-yl 3-bromopropanoate: is an organic compound with the molecular formula C8H15BrO2. It is an ester derived from 3-bromopropanoic acid and pentan-3-ol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Method: One common method to prepare pentan-3-yl 3-bromopropanoate involves the esterification of 3-bromopropanoic acid with pentan-3-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
One-Pot Method: Another method involves using acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, where the reactants are mixed in large reactors under controlled temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Pentan-3-yl 3-bromopropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol, pentan-3-yl 3-hydroxypropanoate, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Major Products:
Substitution: Products include various substituted esters depending on the nucleophile used.
Reduction: The major product is pentan-3-yl 3-hydroxypropanoate.
Scientific Research Applications
Chemistry: Pentan-3-yl 3-bromopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of other esters and in alkylation reactions .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a model compound for studying the metabolism of esters in biological systems .
Industry: Industrially, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functionalized compounds .
Mechanism of Action
The mechanism by which pentan-3-yl 3-bromopropanoate exerts its effects primarily involves its reactivity as an ester. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of new esters or other substituted products .
Comparison with Similar Compounds
Ethyl 3-bromopropanoate: Similar in structure but with an ethyl group instead of a pentan-3-yl group.
Methyl 3-bromopropanoate: Contains a methyl group instead of a pentan-3-yl group.
Butyl 3-bromopropanoate: Contains a butyl group instead of a pentan-3-yl group.
Uniqueness: Pentan-3-yl 3-bromopropanoate is unique due to its specific alkyl chain length and branching, which can influence its reactivity and the properties of the products formed from its reactions. The pentan-3-yl group provides steric hindrance that can affect the rate and outcome of chemical reactions compared to its shorter-chain analogs .
Properties
CAS No. |
6282-53-7 |
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Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
pentan-3-yl 3-bromopropanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-7(4-2)11-8(10)5-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
BDAJUMIUUFFGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)CCBr |
Origin of Product |
United States |
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